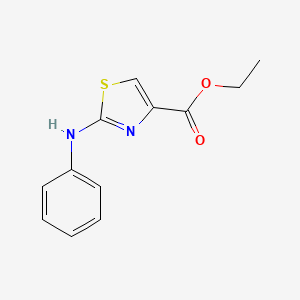

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Descripción general

Descripción

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a chemical compound that incorporates a thiophene moiety . Thiophene is a five-membered heterocyclic compound that is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds often involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure elucidation of the designed compounds is derived from their spectral information .Chemical Reactions Analysis

Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds are known to react with different nucleophiles and electrophiles . The reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Aplicaciones Científicas De Investigación

Role in Synthesis of Thiophene Derivatives

Thiophene-based analogs, including Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules, including Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in electronic devices.

Organic Field-Effect Transistors (OFETs)

The compound could potentially be used in the fabrication of Organic Field-Effect Transistors (OFETs), given the role of thiophene-mediated molecules in this area .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could be used in the production of OLEDs.

Antimicrobial Activity

Research has shown that thiophene derivatives derived from Ethyl 2-(phenylamino)-4-thiazolecarboxylate have exhibited antimicrobial activity . Specifically, derivatives 7b and 8 showed activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species .

Anticancer Properties

Thiophene ring system exhibits many pharmacological properties such as anticancer . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could potentially be used in cancer treatment.

Anti-Inflammatory Properties

Thiophene-based drugs, such as those that could potentially be derived from Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have shown anti-inflammatory properties . This opens up possibilities for its use in the treatment of inflammatory diseases.

Direcciones Futuras

Thiophene derivatives like Ethyl 2-(phenylamino)-4-thiazolecarboxylate have promising pharmacological characteristics and are considered important entities in the synthesis of heterocyclic compounds . Future research could focus on synthesizing new thiophene-containing compounds and studying their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Propiedades

IUPAC Name |

ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUMDSDWMYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567604 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(phenylamino)-4-thiazolecarboxylate | |

CAS RN |

126533-76-4 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)